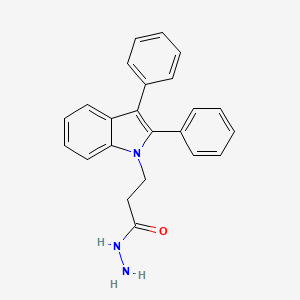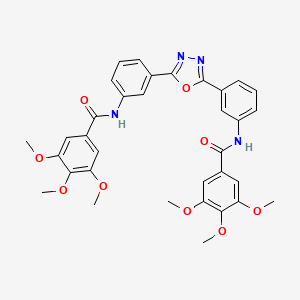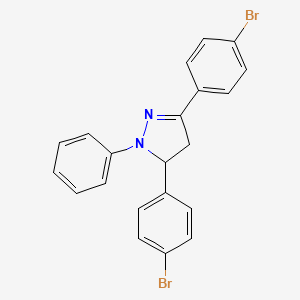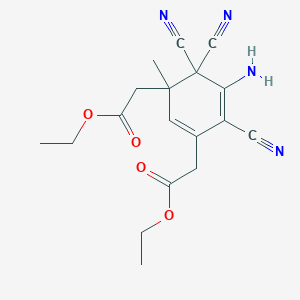
3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide typically involves the reaction of 2,3-diphenylindole with a suitable hydrazide precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, indole derivatives are known to interact with cytokine production pathways, potentially affecting inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2,3-diphenylindol-1-yl)propanehydrazide |
InChI |
InChI=1S/C23H21N3O/c24-25-21(27)15-16-26-20-14-8-7-13-19(20)22(17-9-3-1-4-10-17)23(26)18-11-5-2-6-12-18/h1-14H,15-16,24H2,(H,25,27) |
InChI Key |
PIVFWLVQYZCISI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656047.png)

![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11656076.png)
![Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-](/img/structure/B11656077.png)
![5-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11656089.png)
![6-Amino-4-(biphenyl-4-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656091.png)
![(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11656093.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11656096.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B11656097.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11656105.png)


![N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11656111.png)
![4,6,7-Trimethyl-2-[(4-nitrobenzyl)sulfanyl]quinazoline](/img/structure/B11656120.png)
